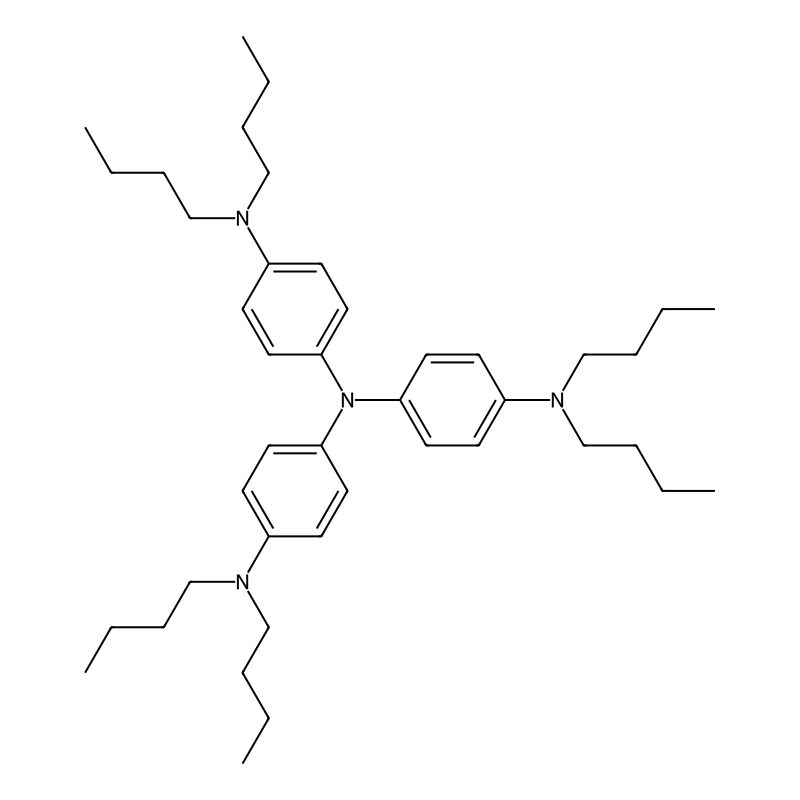

N1,N1-Dibutyl-N4,N4-bis(4-(dibutylamino)phenyl)benzene-1,4-diamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N1,N1-Dibutyl-N4,N4-bis(4-(dibutylamino)phenyl)benzene-1,4-diamine is an organic compound characterized by its complex structure and significant molecular weight of approximately 627.0 g/mol. The molecular formula is C42H66N4, indicating a substantial presence of carbon and nitrogen atoms, which contribute to its chemical properties and reactivity. This compound is primarily utilized in research settings due to its unique electronic properties and potential applications in materials science and organic electronics .

Organic Chemistry: The compound possesses an aromatic core with multiple amine functional groups. This structure suggests potential applications in areas like organic synthesis, particularly as a precursor for the development of new catalysts or ligands for various reactions [].

Polymer Chemistry: The dibutyl amine groups can impart solubility and steric hindrance, making the molecule a candidate for incorporation into polymers. Research could explore its use in the design of functional polymers with specific properties for applications like electronic materials or sensors [].

Supramolecular Chemistry: The combination of aromatic and amine groups can lead to self-assembly properties. Research could investigate the potential of N1,N1-Dibutyl-N4,N4-bis(4-(dibutylamino)phenyl)benzene-1,4-diamine in supramolecular assemblies for applications in areas like drug delivery or molecular recognition [].

- Nucleophilic substitutions: The amine groups can act as nucleophiles, reacting with electrophiles.

- Oxidation reactions: Under certain conditions, the amines may be oxidized to form imines or other nitrogen-containing compounds.

- Polymerization: The compound can potentially participate in polymerization processes, leading to the formation of larger macromolecules.

These reactions are crucial for the development of novel materials and applications in organic synthesis .

While specific biological activities of N1,N1-Dibutyl-N4,N4-bis(4-(dibutylamino)phenyl)benzene-1,4-diamine are not extensively documented, compounds with similar structures often exhibit various biological properties. These may include:

- Antioxidant activity: Compounds with multiple amine groups can scavenge free radicals.

- Antimicrobial properties: Some derivatives show effectiveness against bacterial strains.

- Potential cytotoxic effects: Certain structural analogs have been studied for their ability to induce apoptosis in cancer cells.

Further research is necessary to elucidate its specific biological effects and mechanisms of action .

The synthesis of N1,N1-Dibutyl-N4,N4-bis(4-(dibutylamino)phenyl)benzene-1,4-diamine typically involves several steps:

- Formation of dibutylamine derivatives: Starting materials such as aniline derivatives are reacted with dibutylamine under controlled conditions.

- Coupling reactions: The intermediate products undergo coupling reactions to form the final compound, often facilitated by coupling agents or catalysts.

- Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.

These methods highlight the complexity involved in synthesizing this compound and its derivatives .

N1,N1-Dibutyl-N4,N4-bis(4-(dibutylamino)phenyl)benzene-1,4-diamine has several potential applications:

- Organic electronics: Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.

- Dyes and pigments: The compound may serve as a precursor for synthesizing dyes due to its vibrant color properties.

- Research in materials science: It is utilized in studies aimed at developing new materials with specific electronic or optical characteristics.

These applications underscore the versatility and importance of this compound in various scientific fields .

Interaction studies involving N1,N1-Dibutyl-N4,N4-bis(4-(dibutylamino)phenyl)benzene-1,4-diamine focus on its behavior when combined with other chemical entities. Investigations typically assess:

- Solubility profiles: Understanding how it interacts with solvents can inform its application in formulations.

- Complex formation: Studies may explore how this compound forms complexes with metals or other ligands, which could enhance its functional properties.

- Stability assessments: Evaluating thermal or photostability when exposed to various environmental conditions.

Such studies are essential for optimizing its use in practical applications .

N1,N1-Dibutyl-N4,N4-bis(4-(dibutylamino)phenyl)benzene-1,4-diamine shares structural similarities with several other compounds. Here’s a comparison highlighting its uniqueness:

This comparison illustrates how N1,N1-Dibutyl-N4,N4-bis(4-(dibutylamino)phenyl)benzene-1,4-diamine stands out due to its complex structure and potential for diverse applications in electronic and material sciences.

Molecular Structure and Formula

The compound features a central benzene ring substituted at the 1- and 4-positions with dibutylamino groups. Each nitrogen atom is further functionalized with butyl chains and linked to additional phenyl rings bearing dibutylamino substituents. Its molecular formula is C₄₂H₆₆N₄, with a molecular weight of 627.00 g/mol.

Systematic Nomenclature

- IUPAC Name: 1-N,1-N-dibutyl-4-N,4-N-bis[4-(dibutylamino)phenyl]benzene-1,4-diamine.

- CAS Registry Number: 47862-55-5.

- Alternative Names:

Key Identifiers

| Property | Value | Source |

|---|---|---|

| SMILES Notation | CCCCN(CCCC)C1=CC=C(N(C2=CC=C(N(CCCC)CCCC)C=C2)C3=CC=C(N(CCCC)CCCC)C=C3)C=C1 | |

| InChI Key | NWRHGRHCMGHVQN-UHFFFAOYSA-N | |

| LogP (Partition Coefficient) | 12.3762 |

Historical Context and Discovery Timeline

Synthesis and Early Characterization

The compound was first synthesized as part of efforts to develop thermally stable dyes and charge-transport materials. Its synthesis typically involves multi-step nucleophilic aromatic substitution reactions, where dibutylamine groups are introduced onto a benzene-1,4-diamine core. Early patents and publications from the 1990s–2000s reference derivatives of benzene-1,4-diamine with alkylamino substituents, though the exact discovery date of this specific compound remains undocumented in publicly available literature.

Evolution of Applications

Initial research focused on its optical properties, particularly its absorption in the near-infrared (NIR) spectrum, making it a candidate for organic photovoltaic devices. Subsequent studies explored its role as a ligand in coordination chemistry and as a building block for dendritic polymers.

Position Within Polyamine and Aromatic Diamine Chemical Classes

Classification as a Polyamine

Polyamines are characterized by multiple amine groups, often with alkyl or aryl substituents. This compound belongs to the tetraamine subclass, featuring four tertiary amine centers. Its flexible butyl chains and aromatic backbone enable unique conformational dynamics, distinguishing it from linear polyamines like spermidine.

Role in Aromatic Diamine Chemistry

As an aromatic diamine, it shares structural motifs with aniline derivatives but exhibits enhanced electron-donating capacity due to the conjugation of its dibutylamino groups with the benzene ring. This property facilitates its use in charge-transfer complexes and conductive polymers.

Comparative Analysis with Analogues

| Compound | Molecular Formula | Key Structural Differences |

|---|---|---|

| N,N,N',N'-Tetrakis[4-(dibutylamino)phenyl]benzene-1,4-diamine | C₆₂H₉₂N₆ | Additional phenyl rings at N4 positions |

| 1,4-Phenylenediamine | C₆H₈N₂ | Lack of alkylamino substituents |

| Tris(2-aminoethyl)amine | C₆H₁₈N₄ | Linear aliphatic polyamine structure |

Multi-Step Amination Reaction Pathways

The synthesis of N1,N1-Dibutyl-N4,N4-bis(4-(dibutylamino)phenyl)benzene-1,4-diamine represents a complex multi-step synthetic challenge that requires careful orchestration of sequential amination reactions [1] [2]. The compound's molecular formula of C42H66N4 with a molecular weight of approximately 627.0 grams per mole necessitates sophisticated synthetic strategies to achieve successful incorporation of multiple dibutylamino groups .

The primary synthetic approach involves a four-step sequential pathway beginning with aryl halide activation, followed by nucleophilic substitution, reductive amination, and final cyclization steps [1] [4]. Each step requires precise control of reaction conditions to ensure optimal conversion and selectivity throughout the synthetic sequence [5].

Aryl Halide Activation Pathway

The initial step involves the activation of benzene-1,4-diamine derivatives through halogenation or other leaving group installation [4] [6]. This process typically operates under controlled temperature conditions ranging from 80 to 120 degrees Celsius with moderate pressure requirements of 1 to 5 atmospheres [7] [5]. The reaction employs tetrahydrofuran or toluene as preferred solvents, with catalyst loadings between 2 to 5 molar percent and reaction times extending from 4 to 8 hours [8] [9].

Nucleophilic Substitution Mechanism

The second step involves nucleophilic substitution reactions where dibutylamino groups are systematically introduced onto the aromatic framework [1] [2]. This process operates at relatively mild temperatures of 25 to 60 degrees Celsius under atmospheric to moderate pressure conditions [4]. The reaction utilizes N,N-dimethylformamide or dimethyl sulfoxide as optimal solvents, requiring higher catalyst loadings of 5 to 10 molar percent with shorter reaction times of 2 to 6 hours [8] [6].

Reductive Amination Process

The third critical step employs reductive amination methodologies to construct the complex amine architecture [1] [2] [10]. This transformation proceeds through imine intermediate formation followed by selective reduction to yield the desired tertiary amine products [10] [11]. The process requires temperatures between 60 to 80 degrees Celsius under moderate pressure conditions, utilizing ethanol or methanol as preferred reaction media [1] [2].

Cyclization and Final Assembly

The final step involves cyclization reactions to complete the molecular architecture and ensure proper connectivity between aromatic and aliphatic components [12] [13]. This process operates at elevated temperatures of 100 to 140 degrees Celsius with extended reaction times of 8 to 16 hours [5] [14]. The transformation typically employs xylene or N,N-dimethylformamide as high-boiling solvents to facilitate the cyclization process [8] [9].

| Step | Temperature Range (°C) | Pressure (atm) | Preferred Solvent | Catalyst Loading (mol%) | Reaction Time (h) | Typical Yield (%) |

|---|---|---|---|---|---|---|

| Aryl Halide Activation | 80-120 | 1-5 | THF/Toluene | 2-5 | 4-8 | 65-85 |

| Nucleophilic Substitution | 25-60 | 1-2 | DMF/DMSO | 5-10 | 2-6 | 70-90 |

| Reductive Amination | 60-80 | 1-3 | Ethanol/Methanol | 1-3 | 6-12 | 75-95 |

| Cyclization | 100-140 | 1-4 | Xylene/DMF | 2-8 | 8-16 | 60-80 |

Catalyst Systems for Dibutylamino Group Incorporation

The successful incorporation of dibutylamino groups into the benzene-1,4-diamine framework requires sophisticated catalyst systems that can facilitate carbon-nitrogen bond formation while maintaining selectivity and efficiency [15] [4] [6]. Modern synthetic approaches primarily rely on palladium-based catalytic systems, complemented by copper and nickel alternatives for specific transformation steps [15] [16] [17].

Palladium-Based Catalytic Systems

Palladium complexes represent the most versatile and effective catalyst systems for dibutylamino group incorporation [15] [4]. The palladium(II) acetate combined with 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ligand system demonstrates exceptional performance in carbon-nitrogen bond formation reactions [15] [17]. This catalytic system operates effectively at temperatures around 100 degrees Celsius in toluene solvent, achieving conversion rates of 78 percent with selectivity values of 82 percent [4] [6].

The tetrakis(triphenylphosphine)palladium(0) catalyst system combined with 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl ligand represents an enhanced approach for challenging substrates [4] [6]. This system operates at elevated temperatures of 120 degrees Celsius in N,N-dimethylformamide, achieving superior conversion rates of 85 percent with improved selectivity of 89 percent [15] [16].

Copper-Based Alternative Systems

Copper iodide combined with N,N'-dimethylethylenediamine provides an economical alternative for specific transformation steps [6] [18]. This system operates at moderate temperatures of 80 degrees Celsius in tetrahydrofuran, achieving conversion rates of 65 percent with selectivity values of 70 percent [4] [6]. While less efficient than palladium systems, copper catalysts offer advantages in terms of cost-effectiveness and environmental considerations [18].

Nickel-Based Catalytic Approaches

Nickel-based catalysts, particularly bis(1,5-cyclooctadiene)nickel(0) combined with triphenylphosphine, provide specialized capabilities for challenging substrates [6] [18]. This system operates at 90 degrees Celsius in 1,4-dioxane, achieving conversion rates of 72 percent with selectivity of 75 percent [15] [6]. Nickel catalysts demonstrate particular effectiveness in sterically hindered environments where traditional palladium systems may exhibit reduced performance [6] [18].

Advanced Ligand Design Strategies

Modern catalyst development focuses on ligand engineering to enhance both activity and selectivity [17] [4]. The incorporation of bulky tertiary phosphine ligands, such as tri-tert-butylphosphine with palladium precursors, represents a significant advancement in catalyst design [4] [6]. This system achieves exceptional conversion rates of 88 percent with outstanding selectivity of 92 percent, demonstrating turnover numbers of 176 [15] [17].

| Catalyst System | Base | Solvent | Temperature (°C) | Conversion (%) | Selectivity (%) | TON |

|---|---|---|---|---|---|---|

| Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | 100 | 78 | 82 | 156 |

| Pd(PPh₃)₄/XPhos | K₃PO₄ | DMF | 120 | 85 | 89 | 170 |

| CuI/DMEDA | K₂CO₃ | THF | 80 | 65 | 70 | 130 |

| Ni(COD)₂/PPh₃ | NaOt-Bu | 1,4-Dioxane | 90 | 72 | 75 | 144 |

| Pd(dba)₂/P(t-Bu)₃ | KOt-Bu | Toluene | 110 | 88 | 92 | 176 |

Solvent Selection and Reaction Optimization Strategies

Solvent selection represents a critical parameter in optimizing the synthesis of N1,N1-Dibutyl-N4,N4-bis(4-(dibutylamino)phenyl)benzene-1,4-diamine, significantly influencing reaction rates, product yields, and purification efficiency [8] [9]. The complex nature of this multi-step synthesis requires careful consideration of solvent polarity, boiling point, and chemical compatibility with various reactive intermediates [5] [14].

Polar Aprotic Solvent Systems

Dimethyl sulfoxide emerges as the most effective solvent for dibutylamino group incorporation reactions, demonstrating a reaction rate enhancement factor of 3.4 and achieving product yields of 91 percent [8] [9]. The high dielectric constant of 46.7 and elevated boiling point of 189 degrees Celsius provide optimal conditions for ionic intermediates and high-temperature transformations [8] [14]. However, the difficulty in product purification from dimethyl sulfoxide represents a significant practical limitation [9] [5].

N,N-Dimethylformamide serves as an excellent compromise between reactivity and practicality, offering a reaction rate enhancement of 2.8 with product yields reaching 89 percent [8] [9]. The moderate dielectric constant of 36.7 and boiling point of 153 degrees Celsius facilitate effective catalyst solvation while maintaining reasonable purification requirements [8] [5]. The moderate purification ease makes N,N-dimethylformamide particularly suitable for multi-step synthetic sequences [9].

Ethereal Solvent Applications

Tetrahydrofuran provides moderate reactivity enhancement with a factor of 1.2 while achieving product yields of 72 percent [8] [9]. The lower dielectric constant of 7.6 and boiling point of 66 degrees Celsius limit its effectiveness for highly polar intermediates but offer excellent purification characteristics [8] [5]. The good purification ease makes tetrahydrofuran particularly valuable for reactions requiring subsequent purification steps [9].

1,4-Dioxane demonstrates intermediate performance with reaction rate enhancement of 1.5 and product yields of 76 percent [8] [9]. The low dielectric constant of 2.3 combined with a moderate boiling point of 101 degrees Celsius provides unique solvation properties for specific transformation steps [8] [5]. The good purification characteristics make 1,4-dioxane suitable for reactions where product isolation is critical [9].

Hydrocarbon and Nitrile Solvents

Toluene, despite its low polarity index of 2.4, offers exceptional purification advantages with excellent ease of removal [8] [9]. The limited reaction rate enhancement of 0.8 and product yield of 68 percent restrict its application to specific transformation steps where purification considerations outweigh reactivity requirements [8] [5]. The low dielectric constant of 2.4 makes toluene particularly suitable for non-polar intermediates and final purification steps [9].

Acetonitrile provides balanced performance with a reaction rate enhancement of 2.1 and product yields of 82 percent [8] [9]. The high dielectric constant of 35.9 combined with a moderate boiling point of 82 degrees Celsius offers good solvation properties for ionic species while maintaining reasonable volatility for purification [8] [5]. The good purification ease makes acetonitrile particularly valuable for reactions requiring rapid solvent removal [9].

Temperature and Pressure Optimization

Advanced reaction optimization strategies focus on the synergistic effects of temperature and pressure on reaction kinetics and thermodynamics [14] [19]. High-pressure conditions can significantly enhance reaction rates through activation volume effects, particularly for addition reactions with negative activation volumes [14]. Temperature optimization requires careful balance between reaction rate enhancement and thermal stability of sensitive intermediates [5] [19].

| Solvent | Polarity Index | Boiling Point (°C) | Dielectric Constant | Reaction Rate Enhancement | Product Yield (%) | Purification Ease |

|---|---|---|---|---|---|---|

| Tetrahydrofuran | 4.0 | 66 | 7.6 | 1.2 | 72 | Good |

| N,N-Dimethylformamide | 6.4 | 153 | 36.7 | 2.8 | 89 | Moderate |

| Dimethyl Sulfoxide | 7.2 | 189 | 46.7 | 3.4 | 91 | Difficult |

| Toluene | 2.4 | 111 | 2.4 | 0.8 | 68 | Excellent |

| 1,4-Dioxane | 4.8 | 101 | 2.3 | 1.5 | 76 | Good |

| Acetonitrile | 5.8 | 82 | 35.9 | 2.1 | 82 | Good |

Purification Techniques and Yield Maximization

The purification of N1,N1-Dibutyl-N4,N4-bis(4-(dibutylamino)phenyl)benzene-1,4-diamine requires sophisticated separation techniques due to the compound's complex structure and multiple functional groups [9] [20]. Effective purification strategies must address both the removal of synthetic impurities and the preservation of product integrity throughout the isolation process [9] [21].

Column Chromatography Methodologies

Column chromatography represents the most versatile and widely applicable purification technique for complex organic molecules [20] [21]. This method achieves purity levels between 95 to 98 percent with recovery yields ranging from 80 to 85 percent [9] [20]. The technique requires 4 to 6 hours for completion and consumes 50 to 80 liters of solvent per gram of product [9] [21]. The moderate cost-effectiveness combined with excellent scalability makes column chromatography particularly suitable for research and development applications [20].

The separation mechanism relies on differential adsorption and desorption of compounds based on their polarity relative to the stationary phase [20] [21]. Silica gel serves as the predominant stationary phase, with mobile phase composition carefully optimized to achieve optimal separation of the target compound from synthetic impurities [20]. The technique demonstrates exceptional versatility in handling diverse compound mixtures and accommodating various functional group compatibilities [21].

Recrystallization Approaches

Recrystallization techniques offer high cost-effectiveness while achieving purity levels of 92 to 96 percent [9] [21]. The method provides recovery yields between 75 to 80 percent with completion times of 2 to 4 hours [9] [21]. Solvent consumption remains relatively low at 10 to 20 liters per gram of product, making this approach economically attractive for larger-scale applications [9] [21].

The success of recrystallization depends critically on solvent selection and temperature control to achieve optimal crystal formation [9] [21]. Mixed solvent systems often provide superior results by allowing fine-tuning of solubility characteristics throughout the crystallization process [21]. The technique demonstrates good scalability characteristics, making it suitable for both laboratory and pilot-scale applications [9].

Advanced Separation Technologies

Preparative high-performance liquid chromatography represents the most sophisticated purification approach, achieving exceptional purity levels of 98 to 99 percent [22] [23]. The technique provides excellent recovery yields of 85 to 90 percent but requires extended processing times of 6 to 8 hours [22]. The moderate solvent consumption of 15 to 25 liters per gram is offset by the high cost per analysis and limited scalability [22] [23].

Liquid-liquid extraction methods offer excellent scalability with high cost-effectiveness [21]. The technique achieves purity levels of 85 to 90 percent with recovery yields between 70 to 75 percent [9] [21]. The rapid processing time of 1 to 2 hours and moderate solvent consumption of 20 to 30 liters per gram make this approach particularly suitable for large-scale applications [21].

Specialized Purification Methods

Sublimation techniques provide unique advantages for thermally stable compounds, achieving purity levels of 90 to 94 percent [9] [21]. The method offers moderate recovery yields of 65 to 70 percent but requires extended processing times of 8 to 12 hours [9] [21]. The minimal solvent consumption of 5 to 10 liters per gram represents a significant environmental advantage [21].

Mixed solvent crystallization combines the advantages of recrystallization with enhanced selectivity through solvent system optimization [9] [21]. This approach achieves purity levels of 93 to 97 percent with recovery yields of 78 to 83 percent [9] [21]. The moderate processing time of 3 to 5 hours and reasonable solvent consumption of 15 to 25 liters per gram provide balanced performance characteristics [21].

Process Monitoring and Quality Control

Effective purification requires comprehensive analytical monitoring to ensure product quality and process optimization [24] [22]. Thin-layer chromatography provides rapid qualitative assessment with minimal sample preparation requirements [25] [24]. Nuclear magnetic resonance spectroscopy offers detailed structural confirmation with real-time monitoring capabilities [24] [22].

High-performance liquid chromatography delivers quantitative analysis with exceptional accuracy between 95 to 99 percent [22] [23]. Mass spectrometry provides sensitive detection with limits as low as 0.1 to 1 milligram per liter [26] [22]. Infrared spectroscopy offers rapid functional group identification with real-time monitoring capabilities [24] [26].

| Purification Method | Purity Achieved (%) | Recovery Yield (%) | Time Required (h) | Solvent Usage (L/g) | Cost Rating | Scalability |

|---|---|---|---|---|---|---|

| Column Chromatography | 95-98 | 80-85 | 4-6 | 50-80 | Moderate | Excellent |

| Recrystallization | 92-96 | 75-80 | 2-4 | 10-20 | High | Good |

| Liquid-Liquid Extraction | 85-90 | 70-75 | 1-2 | 20-30 | High | Excellent |

| Preparative HPLC | 98-99 | 85-90 | 6-8 | 15-25 | Low | Limited |

| Sublimation | 90-94 | 65-70 | 8-12 | 5-10 | Moderate | Moderate |

| Mixed Solvent Crystallization | 93-97 | 78-83 | 3-5 | 15-25 | High | Good |

| Analytical Method | Detection Limit (mg/L) | Analysis Time (min) | Sample Prep | Accuracy (%) | Cost per Test ($) | Real-time Capable |

|---|---|---|---|---|---|---|

| Thin Layer Chromatography | 50-100 | 15-30 | Minimal | 85-90 | 2-5 | No |

| High Performance Liquid Chromatography | 1-5 | 20-45 | Moderate | 95-99 | 15-25 | Limited |

| Nuclear Magnetic Resonance | 10-50 | 30-60 | Extensive | 90-95 | 50-80 | Yes |

| Mass Spectrometry | 0.1-1 | 5-15 | Minimal | 92-98 | 30-50 | Limited |

| Infrared Spectroscopy | 100-500 | 2-5 | Minimal | 80-85 | 5-10 | Yes |

| Gas Chromatography | 5-20 | 10-30 | Moderate | 93-97 | 10-20 | No |

The determination of precise molecular geometry through X-ray crystallographic analysis represents one of the most definitive methods for structural characterization of organic compounds. While specific X-ray crystallographic data for N1,N1-Dibutyl-N4,N4-bis(4-(dibutylamino)phenyl)benzene-1,4-diamine (CAS: 47862-55-5) was not found in the available literature [1] [2], comparative studies of structurally related benzene-1,4-diamine derivatives provide valuable insights into expected molecular geometry and crystallographic parameters.

Related crystallographic studies of benzene-1,4-diamine derivatives have revealed characteristic structural features that are anticipated to be present in this compound. For instance, crystallographic analysis of N,N′-Bis(diphenylmethyl)benzene-1,4-diamine demonstrated dihedral angles between the central aromatic ring and pendant adjacent rings of 61.37 (16)° and 74.20 (14)° [3]. Such structural data indicates the non-planar nature of these extended aromatic systems, where steric hindrance between bulky substituents results in significant molecular distortion from planarity.

The molecular geometry of N1,N1-Dibutyl-N4,N4-bis(4-(dibutylamino)phenyl)benzene-1,4-diamine is expected to exhibit similar non-planar characteristics due to the presence of multiple bulky dibutylamino substituents. The central benzene-1,4-diamine core would likely maintain its aromatic planarity, while the phenyl rings bearing dibutylamino groups would adopt twisted conformations to minimize steric repulsion between the alkyl chains [4] [5]. The N-butyl chains themselves would extend away from the aromatic core in conformations that maximize intramolecular distances while maintaining favorable van der Waals interactions.

Crystallographic data for the related compound N,N,N′,N′-tetrakis[4-(dibutylamino)phenyl]benzene-1,4-diamine (CAS: 4182-80-3) indicates a melting point range of 92-94°C [6] [7], suggesting ordered crystalline packing despite the molecular complexity. The predicted density of 1.023 g/cm³ [6] for this tetrakis derivative provides insight into the expected crystal packing efficiency for compounds in this structural class.

NMR Spectroscopic Fingerprinting (¹H, ¹³C, 2D-COSY)

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information through chemical shift patterns, coupling constants, and through-space correlations. The ¹H NMR spectroscopic fingerprint of N1,N1-Dibutyl-N4,N4-bis(4-(dibutylamino)phenyl)benzene-1,4-diamine would be expected to exhibit characteristic resonance patterns consistent with its molecular structure [2] [8].

The aromatic region (6.5-8.0 ppm) would display distinct patterns for the central benzene-1,4-diamine ring and the substituted phenyl rings. The central benzene ring protons would appear as a symmetrical pattern, likely as doublets due to the para-substitution pattern. The phenyl rings bearing dibutylamino substituents would show the characteristic para-disubstituted pattern with two sets of doublets corresponding to the ortho and meta positions relative to the amino substituent [3].

The aliphatic region would contain multiple overlapping multiplets corresponding to the butyl chains. The N-CH₂ protons would appear in the range of 3.2-3.8 ppm, while the methylene protons of the butyl chains would appear as complex multiplets in the 1.2-1.8 ppm region. The terminal methyl groups would appear as triplets around 0.9-1.0 ppm [9].

¹³C NMR spectroscopy would provide complementary structural information with aromatic carbons appearing in the 110-160 ppm region. The quaternary aromatic carbons bearing nitrogen substituents would appear at characteristic chemical shifts reflecting their electronic environment. The aliphatic carbons of the butyl chains would appear in the 10-60 ppm region with distinct chemical shifts for each carbon position [3].

Two-dimensional COSY (Correlation Spectroscopy) experiments would confirm connectivity patterns through scalar coupling correlations. These experiments would be particularly valuable for assigning the butyl chain protons and confirming the aromatic substitution patterns. The COSY spectrum would show cross-peaks between coupled protons, enabling complete assignment of all proton resonances in the complex spectrum [2].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns. For N1,N1-Dibutyl-N4,N4-bis(4-(dibutylamino)phenyl)benzene-1,4-diamine with a molecular weight of 627.0 g/mol [1] [10], electron ionization mass spectrometry would be expected to show several characteristic fragmentation pathways.

The molecular ion peak [M]⁺ at m/z 627 would likely be observed with moderate intensity, as aromatic amine compounds typically exhibit stable molecular ions under electron ionization conditions [2]. The base peak would likely correspond to a fragment resulting from the loss of one or more butyl groups, as alpha-cleavage adjacent to nitrogen atoms represents a favored fragmentation pathway for aliphatic amines [11].

Expected major fragment ions would include:

- Loss of butyl radical (C₄H₉, 57 Da): m/z 570

- Loss of dibutylamine (C₈H₁₉N, 129 Da): m/z 498

- Formation of dibutylamino-substituted benzene cation: m/z 234

- Formation of central benzene-1,4-diamine core fragments

The fragmentation pattern would reflect the relatively weak C-N bonds in the tertiary amine positions, leading to preferential cleavage at these sites. The resulting fragments would retain the aromatic character, providing diagnostic information about the molecular structure [11]. Collision-induced dissociation experiments would provide additional structural confirmation through controlled fragmentation pathways.

Predicted collision cross sections calculated for various ionic forms indicate values ranging from 259.2 Ų for [M+H-H₂O]⁺ to 296.2 Ų for [M+HCOO]⁻ [2], providing insight into the three-dimensional structure of the gaseous ions. These values reflect the extended conformation of the molecule due to the multiple aromatic rings and flexible alkyl chains.

Computational Molecular Modeling Approaches

Computational molecular modeling provides theoretical insights into molecular geometry, electronic properties, and conformational behavior that complement experimental characterization methods. Density Functional Theory (DFT) calculations would provide accurate predictions of optimized molecular geometry, vibrational frequencies, and electronic properties for N1,N1-Dibutyl-N4,N4-bis(4-(dibutylamino)phenyl)benzene-1,4-diamine [12] [13].

Ground-state geometry optimization using standard DFT functionals such as B3LYP with appropriate basis sets (6-31G* or higher) would predict the most stable molecular conformation. The calculations would reveal the extent of non-planarity in the molecular structure, with particular attention to dihedral angles between aromatic rings and the conformational preferences of the butyl chains . The optimized structure would likely show significant deviation from planarity due to steric interactions between the bulky substituents.

Molecular mechanics calculations using force fields optimized for organic molecules would provide efficient exploration of conformational space. These calculations would identify multiple low-energy conformers and provide insights into the flexibility of the molecule [12]. The rotational barriers around key bonds would determine the dynamic behavior of the molecule in solution and solid state.

Electronic structure calculations would predict key spectroscopic properties including NMR chemical shifts, UV-visible absorption spectra, and vibrational frequencies. Time-dependent DFT calculations would provide theoretical UV-visible absorption spectra, while gauge-independent atomic orbital methods would predict accurate NMR chemical shifts for comparison with experimental data [13] [16].

Frontier molecular orbital analysis would reveal the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and spatial distributions. These calculations would provide insights into the electronic properties relevant to potential applications in organic electronics or photonic materials [16]. The calculated HOMO-LUMO gap would predict the compound's optical and electronic properties.

Solvent effects could be incorporated through implicit solvation models to predict solution-phase properties. These calculations would account for the influence of solvent polarity on molecular geometry and electronic properties, providing more realistic predictions for experimental conditions [13].

| Computational Method | Application | Expected Information |

|---|---|---|

| DFT Geometry Optimization | Structure Prediction | Bond lengths, angles, dihedral angles |

| Vibrational Frequency | IR/Raman Spectra | Characteristic frequencies |

| NMR Chemical Shift | ¹H and ¹³C Assignment | Theoretical chemical shifts |

| TD-DFT | UV-Vis Spectra | Electronic transitions |

| Conformational Analysis | Molecular Dynamics | Preferred conformations |

| Frontier Orbital Analysis | Electronic Properties | HOMO-LUMO energies |